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Introduction
Zavondemstat, also known as TACH101, is a first-in-class, orally bioavailable small molecule

inhibitor of the histone lysine demethylase 4 (KDM4) family of enzymes.[1] As a pan-inhibitor, it

targets all KDM4 isoforms (A-D), which are epigenetic regulators frequently dysregulated in

various cancers, playing a crucial role in tumorigenesis and resistance to therapy.[2][3] By

competitively inhibiting the binding of the co-factor alpha-ketoglutarate to the catalytic domain

of KDM4, Zavondemstat modulates gene expression, leading to anti-proliferative and pro-

apoptotic effects in cancer cells.[1][4] This technical guide provides a comprehensive overview

of the in vivo pharmacokinetics and pharmacodynamics of Zavondemstat L-lysine, based on

publicly available preclinical and clinical data.

Pharmacokinetics
Zavondemstat has been evaluated in both preclinical species and in human clinical trials,

demonstrating favorable pharmacokinetic properties that support oral administration.

Preclinical Pharmacokinetics
Preclinical studies in rats and dogs have indicated that Zavondemstat possesses good oral

bioavailability and a dose-proportional exposure profile.[1] While specific quantitative data from

these studies are not publicly available, a conference abstract reported high bioavailability,
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ranging from 46-100%, and a terminal half-life of approximately 6 hours in these species.[5]

The drug also exhibited low systemic clearance and a moderate volume of distribution.[5]

Notably, the systemic exposure was not significantly affected by the presence of food in dogs.

[5] Zavondemstat did not show significant inhibition or induction of cytochrome P450 (CYP)

enzymes in preclinical models, suggesting a low probability of CYP-mediated drug-drug

interactions.[5][6]

Table 1: Summary of Preclinical Pharmacokinetic Properties of Zavondemstat

Parameter Species Finding Citation

Oral Bioavailability Rats and Dogs High (46-100%) [5]

Terminal Half-life (t½) Rats and Dogs ~6 hours [5]

Exposure

Proportionality
Rats and Dogs Dose-proportional [1]

Food Effect Dogs
No significant impact

on systemic exposure
[5]

CYP Interaction In vitro
No significant

inhibition or induction
[5][6]

Plasma Protein

Binding

Mouse, Rat, Dog,

Human
≥99% [7]

Clinical Pharmacokinetics
A Phase 1 clinical trial (NCT05076552) in patients with advanced solid tumors provided key

insights into the pharmacokinetics of Zavondemstat in humans.[8][9][10]

Table 2: Summary of Clinical Pharmacokinetic Parameters of Zavondemstat in Humans (Phase

1 Study)
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Parameter Value Citation

Time to Peak Concentration

(Tmax)
1 - 4 hours [8]

Half-life (t½) ~1.5 hours [8][9][10]

Dose Proportionality Yes [8][9][10]

Accumulation No to minimal [8][9][10]

The data from this study indicate that orally administered Zavondemstat is rapidly absorbed,

with peak plasma concentrations reached between 1 and 4 hours post-dose.[8] The drug

exhibits a short half-life of approximately 1.5 hours, and its exposure (both Cmax and AUC)

increases proportionally with the dose.[8][9][10] Consistent with its short half-life, there was

minimal to no drug accumulation observed with repeated dosing.[8][9][10]

Pharmacodynamics
The pharmacodynamic effects of Zavondemstat are a direct consequence of its inhibition of

KDM4, leading to the modulation of gene expression and subsequent anti-tumor activity.

Mechanism of Action and Signaling Pathways
Zavondemstat acts as a reversible, competitive inhibitor of KDM4, preventing the demethylation

of histone H3 at lysine 9 (H3K9) and lysine 36 (H3K36).[2][4] This leads to an increase in the

repressive H3K9me3 mark and a decrease in the H3K36me3 mark at the promoters of KDM4

target genes, ultimately altering gene transcription.[2] One key identified pharmacodynamic

biomarker of Zavondemstat activity is the repression of the PPP1R10 (PNUTS) gene.[2][6] In

vivo, maximum inhibition of PNUTS was observed 8 hours after Zavondemstat administration in

xenograft models.[2]
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Caption: Zavondemstat's Mechanism of Action

Preclinical In Vivo Efficacy
Zavondemstat has demonstrated potent anti-tumor activity across a range of preclinical cancer

models.

Table 3: Summary of Preclinical In Vivo Pharmacodynamic Effects of Zavondemstat
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Cancer Type Model Key Findings Citation

Colorectal,

Esophageal, Gastric,

Breast, Lymphoma

Xenograft Models

Effective tumor growth

control with up to

100% tumor growth

inhibition.

[3][4]

Colorectal Cancer

Patient-Derived

Xenograft (PDX) and

Organoid Models

Strong correlation of

sensitivity with

microsatellite

instability-high (MSI-

H) status.

[2][3]

Colorectal Cancer
Xenograft Model

(SU60)

Reduced the

population of tumor-

initiating cells by 4.4-

fold.

[11]

Various Cancers
Cell Line Panel (in

vitro)

Induced apoptosis in

colorectal (HT-29),

esophageal (KYSE-

150), and triple-

negative breast

cancer (MDA-MB-231)

cell lines with EC50s

of 0.033-0.092 µM.

[3][4]

These studies highlight the broad anti-cancer potential of Zavondemstat and suggest that

tumors with high microsatellite instability may be particularly sensitive to its effects.[2][3]

Clinical Pharmacodynamics and Efficacy
In the Phase 1 clinical trial, Zavondemstat was well-tolerated and showed encouraging signs of

clinical activity in a heavily pretreated patient population with advanced cancers.[8][9][10] The

most common treatment-related adverse events were Grade 1 or 2 and included diarrhea,

fatigue, decreased appetite, nausea, and hyponatremia.[8][9][10] Of the 23 response-evaluable

patients, 44% achieved stable disease, with 9% experiencing stable disease for six months or

longer.[8][9][10]
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Experimental Protocols
Clinical Pharmacokinetic Assessment (Phase 1 Study)
A general workflow for the pharmacokinetic assessment in the Phase 1 trial is outlined below.
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Caption: Clinical Pharmacokinetic Workflow

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 9 Tech Support

https://www.benchchem.com/product/b12384449?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12384449?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Methodology Overview: Blood samples were collected from patients at various time points

before and up to 24 hours after receiving their dose of Zavondemstat.[1] Plasma was

separated from the blood samples and analyzed using a validated bioanalytical method, likely

liquid chromatography-tandem mass spectrometry (LC-MS/MS), to determine the concentration

of Zavondemstat. The resulting concentration-time data were used to calculate standard

pharmacokinetic parameters such as Cmax, AUC, and t1/2.

Preclinical Pharmacodynamic Assessment (Xenograft
Model)
The general methodology for assessing in vivo pharmacodynamics in preclinical xenograft

models is as follows.

Implantation of Human
Cancer Cells into
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Tumor Growth to
Pre-determined Size
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Regular Measurement
of Tumor Volume
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Click to download full resolution via product page

Caption: Preclinical Pharmacodynamic Workflow

Methodology Overview: Human cancer cells are implanted subcutaneously into

immunocompromised mice. Once tumors reach a specified size, the mice are randomized into

treatment groups and receive either Zavondemstat or a vehicle control orally. Tumor

dimensions are measured regularly to calculate tumor volume. At the end of the study, tumors

can be excised for biomarker analysis, such as quantifying the expression of PNUTS mRNA via

qPCR or assessing histone methylation marks by ChIP-qPCR, to confirm target engagement

and the pharmacodynamic effect of the drug.[2]

Conclusion
Zavondemstat L-lysine is a promising, first-in-class KDM4 inhibitor with a favorable in vivo

pharmacokinetic profile characterized by rapid oral absorption, dose-proportional exposure,

and a short half-life, minimizing the risk of accumulation. Its pharmacodynamic activity, driven

by the epigenetic reprogramming of cancer cells, has been demonstrated through potent anti-

proliferative and pro-apoptotic effects in a variety of preclinical models, with encouraging signs

of clinical activity in patients with advanced solid tumors. Further clinical development is

warranted to fully elucidate the therapeutic potential of this novel epigenetic modulator.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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